molecular formula C13H20ClN3O B8702558 1-(4-(6-Chloro-3-pyridinyl)-1-piperazinyl)-2-methyl-2-propanol

1-(4-(6-Chloro-3-pyridinyl)-1-piperazinyl)-2-methyl-2-propanol

Cat. No. B8702558
M. Wt: 269.77 g/mol
InChI Key: QRAJJCYBVACXEB-UHFFFAOYSA-N
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Patent
US08980903B2

Procedure details

To 1-(6-chloropyridin-3-yl)piperazine (0.600 g, 3.04 mmol) in methanol (1.5 mL) was added dropwise isobutylene oxide (0.274 mL, 3.04 mmol). The reaction was left to stir at room temperature overnight. An additional 0.15 equivalents of isobutylene oxide were added and the reaction was placed in a 55° C. oil bath overnight. Solvent was removed in vacuo. Silica gel chromatography (gradient elution 2 to 10% methanol in DCM) afforded compound 251 (0.450 g, 55.0% yield). 1H NMR (400 MHz, CDCl3) δ 0.95-1.50 (m, 7 H) 2.23-3.61 (m, 9 H) 7.12-7.24 (m, 2 H) 8.03 (br. s., 1 H) ppm.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.274 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:14][C:15]1([O:18][CH2:17]1)[CH3:16]>CO>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][N:11]([CH2:14][C:15]([CH3:17])([OH:18])[CH3:16])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N1CCNCC1
Name
Quantity
0.274 mL
Type
reactant
Smiles
CC1(C)CO1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C)CO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
was placed in a 55° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
WASH
Type
WASH
Details
Silica gel chromatography (gradient elution 2 to 10% methanol in DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)N1CCN(CC1)CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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